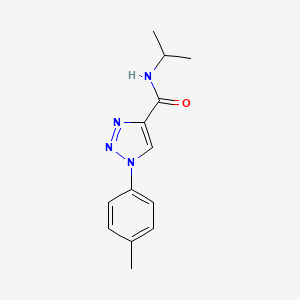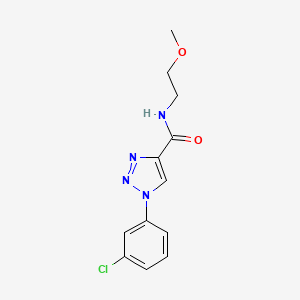![molecular formula C14H11ClN4O2 B6512532 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951611-60-2](/img/structure/B6512532.png)
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a furan ring, and a chlorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) bromide.
Attachment of the Furan Ring: The furan ring can be introduced through a conjugate addition reaction, where a furan derivative reacts with an α,β-unsaturated carbonyl compound in the presence of a catalyst such as copper(II) bromide.
Incorporation of the Chlorophenyl Group: The chlorophenyl group can be attached via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: shares similarities with other triazole derivatives such as fluconazole and itraconazole.
Uniqueness
Structural Uniqueness: The presence of both a furan ring and a chlorophenyl group in the same molecule is relatively unique and may contribute to its distinct chemical and biological properties.
Functional Uniqueness: Its ability to undergo a variety of chemical reactions and its potential bioactivity make it a versatile compound in scientific research.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c15-10-3-1-4-11(7-10)19-9-13(17-18-19)14(20)16-8-12-5-2-6-21-12/h1-7,9H,8H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDGCBTZSOQZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[({2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}carbamoyl)formamido]benzoate](/img/structure/B6512451.png)
![N'-(5-chloro-2-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512456.png)
![N'-(3-chloro-4-methylphenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B6512457.png)
![N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}propane-1-sulfonamide](/img/structure/B6512473.png)
![2-[(2-chloro-6-fluorophenyl)methyl]-5-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512486.png)
![5-benzyl-2-[(2-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512491.png)
![2-[(2-fluorophenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methyl}-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B6512498.png)
![N-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512510.png)
![N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512518.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]azepane](/img/structure/B6512525.png)

![4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]thiomorpholine](/img/structure/B6512531.png)
![1-(3-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6512543.png)

